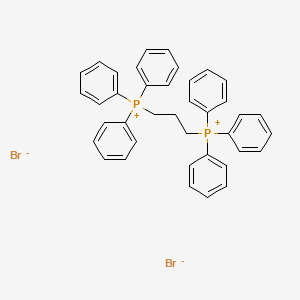
Trimethylenebis(triphenylphosphonium bromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylenebis(triphenylphosphonium bromide) is a chemical compound with the molecular formula C39H36P2Br2. It is a phosphonium salt that consists of a trimethylene (1,3-propanediyl) linker connecting two triphenylphosphonium cations, each paired with a bromide anion. This compound is known for its utility in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Synthesis from Triphenylphosphine: Trimethylenebis(triphenylphosphonium bromide) can be synthesized by reacting triphenylphosphine with 1,3-dibromopropane in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with stringent control of temperature, pressure, and stoichiometry to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: Trimethylenebis(triphenylphosphonium bromide) can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the phosphonium salt to its corresponding phosphine oxide.
Substitution: The bromide anions in the compound can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides, phosphates, and other oxidized derivatives.
Reduction: Phosphine oxides and corresponding reduced phosphonium salts.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Trimethylenebis(triphenylphosphonium bromide) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Catalysis: The compound can act as a phase transfer catalyst, facilitating reactions between reagents in different phases.
Biology: It is used in biological studies to investigate cellular processes and interactions.
Medicine: Trimethylenebis(triphenylphosphonium bromide) is explored for its potential therapeutic applications, such as in cancer treatment and antimicrobial agents.
Industry: It is employed in the production of materials and chemicals, including polymers and fine chemicals.
作用機序
The mechanism by which trimethylenebis(triphenylphosphonium bromide) exerts its effects depends on the specific application. In catalysis, it often works by transferring the triphenylphosphonium cation to the organic substrate, thereby increasing the reactivity of the substrate. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substrates.
類似化合物との比較
Triphenylphosphine oxide: A related compound where the phosphonium salt is oxidized to form the oxide.
Tetramethylenebis(triphenylphosphonium bromide): A similar compound with a longer linker, used in different synthetic applications.
Triphenylmethylphosphonium bromide: A simpler phosphonium salt with a single triphenylphosphonium cation.
Uniqueness: Trimethylenebis(triphenylphosphonium bromide) is unique due to its bidentate nature, allowing it to form more complex structures and participate in a wider range of reactions compared to its monodentate counterparts.
特性
CAS番号 |
7333-67-7 |
|---|---|
分子式 |
C39H36BrP2+ |
分子量 |
646.6 g/mol |
IUPAC名 |
triphenyl(3-triphenylphosphaniumylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C39H36P2.BrH/c1-7-20-34(21-8-1)40(35-22-9-2-10-23-35,36-24-11-3-12-25-36)32-19-33-41(37-26-13-4-14-27-37,38-28-15-5-16-29-38)39-30-17-6-18-31-39;/h1-18,20-31H,19,32-33H2;1H/q+2;/p-1 |
InChIキー |
RJUVVNLKTAWSCY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















